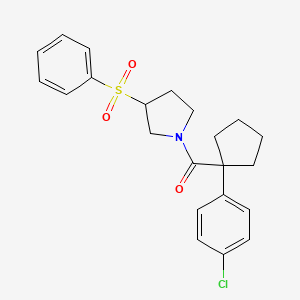

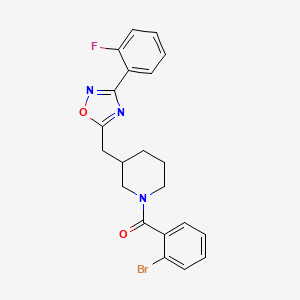

(1-(4-Chlorophenyl)cyclopentyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Process Development and Synthesis

One aspect of the scientific research on related compounds involves process development and synthesis. For instance, Kopach et al. (2010) described the synthesis of (2-chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, an intermediate in the manufacture of NK1-II inhibitor LY686017, through a selective ortho lithation/condensation/oxidation process. This method was scaled up to the clinical pilot plant, demonstrating its potential for large-scale production (Kopach et al., 2010).

Biological Evaluation and Docking Studies

Research by Ravula et al. (2016) on a series of related derivatives explored their biological applications. They synthesized novel pyrazoline derivatives, which were screened for in vivo anti-inflammatory and in vitro antibacterial activity. The study included molecular docking results, suggesting these compounds' potential as templates for anti-inflammatory activity (Ravula et al., 2016).

Photochemically Induced Radical Alkenylation

Amaoka et al. (2014) investigated the direct alkenylation of C(sp3)–H bonds using related sulfonyl compounds under photo-irradiation conditions. This metal-free reaction enabled the substitution of heteroatom-substituted C(sp3)–H bonds by (E)-sulfonylalkene units, offering a method for extending carbon skeletons in the synthesis of complex natural products and pharmaceuticals (Amaoka et al., 2014).

Synthesis and Structure of Related Compounds

Wang et al. (2015) synthesized a series of N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group. They reported the crystal structure of a compound containing the arylsulfonyl moiety, which exhibited favorable herbicidal and insecticidal activities (Wang et al., 2015).

Anticancer and Antimicrobial Agents

Katariya et al. (2021) synthesized compounds incorporating similar chemical structures for their potential as anticancer and antimicrobial agents. These compounds were tested for their efficacy against various cancer cell lines and pathogenic strains, demonstrating their potential in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Biocatalytic Synthesis of Chiral Intermediates

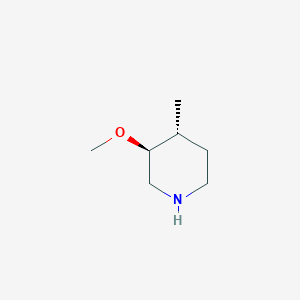

Research by Ni et al. (2012) focused on the biocatalytic synthesis of a chiral intermediate of the anti-allergic drug Betahistine, using microorganisms for the stereoselective reduction of related compounds. This method represents an environmentally friendly approach to producing chiral intermediates (Ni et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Similarly, pyrrolidine derivatives have been reported to have target selectivity .

Biochemical Pathways

Compounds with similar structures have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Propriétés

IUPAC Name |

[3-(benzenesulfonyl)pyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopentyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClNO3S/c23-18-10-8-17(9-11-18)22(13-4-5-14-22)21(25)24-15-12-20(16-24)28(26,27)19-6-2-1-3-7-19/h1-3,6-11,20H,4-5,12-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBBKFKXEBKOBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-Chlorophenyl)cyclopentyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2919585.png)

![9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B2919586.png)

![2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2919588.png)

![2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2919593.png)

![6-methyl-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2919594.png)

![2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2919602.png)